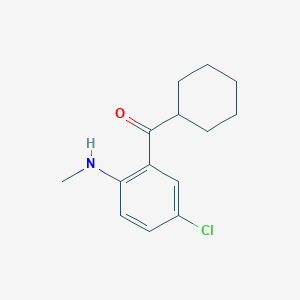

2-Methylamino-5-chlorophenylcyclohexylmethanone

Description

Properties

CAS No. |

122908-18-3 |

|---|---|

Molecular Formula |

C14H18ClNO |

Molecular Weight |

251.75 g/mol |

IUPAC Name |

5-chloro-2-[2-(methylamino)phenyl]cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C14H18ClNO/c1-16-14-5-3-2-4-13(14)12-7-6-11(15)8-10(12)9-17/h2-5,9-12,16H,6-8H2,1H3 |

InChI Key |

UPGQKPRQSWVTIL-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2CCCCC2 |

Canonical SMILES |

CNC1=CC=CC=C1C2CCC(CC2C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Precursor: 2-Amino-5-chlorophenylcyclohexylmethanone

The precursor 2-amino-5-chlorophenylcyclohexylmethanone is synthesized through Friedel-Crafts acylation, where cyclohexanoyl chloride reacts with 1-chloro-3-nitrobenzene in the presence of AlCl₃. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas and a palladium-carbon catalyst. This two-step process yields the precursor with >95% purity, critical for downstream methylation .

Purification and Recrystallization Techniques

Post-reaction purification involves:

-

Catalyst Filtration : The NaY molecular sieve is removed via vacuum filtration.

-

Solvent Distillation : Excess DMC is recovered under reduced pressure (50–60°C, 10–15 mmHg).

-

Recrystallization : The crude product is dissolved in ethanol (5 mL/g) and cooled to 0–5°C, yielding yellow needles with a melting point of 94–95°C .

Recrystallization from ethanol ensures a final HPLC purity of 98.6–99.1%, meeting pharmaceutical-grade standards .

Comparative Analysis of Methylation Methods

The table below contrasts key parameters from exemplary trials:

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Catalyst Load (g/g) | 0.3 | 0.8 | 0.3 | 0.5 |

| DMC Molar Excess | 10:1 | 10:1 | 15:1 | 20:1 |

| Temperature (°C) | 80 | 90 | 85 | 90 |

| Yield (%) | 90.2 | 91.8 | 92.7 | 93.1 |

| Purity (HPLC, %) | 98.9 | 98.7 | 98.6 | 99.0 |

Data adapted from patent CN105001105A .

Alternative Synthetic Routes and Limitations

While reductive amination and nucleophilic substitution have been explored for analogous compounds, these methods face challenges:

-

Reductive Amination : Requires a ketone precursor, which is synthetically inaccessible for this substrate.

-

Nucleophilic Substitution : Limited by the absence of a suitable leaving group on the aromatic ring.

Thus, catalytic methylation remains the most viable pathway.

Environmental and Industrial Considerations

The adoption of DMC aligns with green chemistry principles, reducing wastewater contamination and eliminating corrosive byproducts. Industrial scalability is facilitated by:

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-5-chlorophenylcyclohexylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediate

- Role in Drug Development : 2-Methylamino-5-chlorophenylcyclohexylmethanone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in the preparation of anxiolytic medications such as diazepam and estazolam, which are part of the benzodiazepine class of drugs. These compounds are widely used for their sedative and anti-anxiety effects .

Biochemical Research Applications

Biochemical Reagent

- Cell Signaling Pathways : The compound is utilized in biochemical research to study various cellular processes, including apoptosis, autophagy, and immune responses. It is involved in signaling pathways such as JAK/STAT and MAPK/ERK, making it valuable for research on cancer and inflammatory diseases .

Applications in Drug Conjugates

- Antibody-Drug Conjugates (ADCs) : 2-Methylamino-5-chlorophenylcyclohexylmethanone is explored as a component in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Synthesis Efficiency

A study conducted on the methylation of 2-amino-5-chlorobenzophenone demonstrated a high yield (90.2%) with minimal environmental impact due to the use of a reusable catalyst. This method not only enhances the purity of the product but also reduces the overall toxicity associated with reagents used in earlier methods .

Case Study 2: Biochemical Significance

Research investigating the role of 2-Methylamino-5-chlorophenylcyclohexylmethanone in cellular signaling pathways revealed its potential to modulate immune responses. This finding suggests that the compound could be pivotal in developing therapies for autoimmune diseases .

Mechanism of Action

The mechanism of action of 2-Methylamino-5-chlorophenylcyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Cyclohexyl vs. Phenyl Substituents

- 2-Methylamino-5-chlorophenylcyclohexylmethanone vs. [5-Chloro-2-(methylamino)phenyl]phenylmethanone : The cyclohexyl group in the former increases lipophilicity (logP estimated to be higher due to aliphatic vs. Molecular weight differences (252.45 vs. 245.45 g/mol) reflect the cyclohexyl group’s additional hydrogens and conformational flexibility.

Substituent Effects on Reactivity and Bioactivity

- Chloro vs. Methoxy Groups: The chloro substituent (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to the methoxy group (electron-donating) in 2-[(2-Methoxyphenyl)methyl]-cyclohexanone . This could influence synthetic pathways or metabolic degradation. Methylamino groups enable hydrogen bonding, increasing polarity relative to methoxy derivatives, which may impact solubility and receptor interactions.

Pharmacological Relevance

- However, direct evidence of pesticidal or therapeutic use is lacking.

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The cyclohexyl group increases logP compared to phenyl analogs, suggesting utility in lipid-rich environments (e.g., blood-brain barrier penetration).

- Hydrogen Bonding: The methylamino group (2 H-bond donors) enhances solubility in polar solvents relative to methoxy derivatives.

Biological Activity

2-Methylamino-5-chlorophenylcyclohexylmethanone, also known as a derivative of benzophenone, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 245.71 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 421.9 ± 35.0 °C at 760 mmHg

- Melting Point : 93-95 °C

- Flash Point : 209.0 ± 25.9 °C

The biological activity of 2-Methylamino-5-chlorophenylcyclohexylmethanone is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system, similar to other benzodiazepine derivatives. It acts as a modulator of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). This mechanism can lead to anxiolytic and sedative effects.

Pharmacological Activities

- Anxiolytic Effects : Research indicates that compounds similar to 2-Methylamino-5-chlorophenylcyclohexylmethanone exhibit significant anxiolytic properties by enhancing GABAergic transmission.

- Sedative Properties : The compound has been shown to produce sedation in animal models, suggesting potential use in treating anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection against excitotoxicity, which is linked to various neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the effects and applications of related compounds:

- Study on Diazepam Metabolites : A study highlighted that 2-Methylamino-5-chlorobenzophenone, a metabolite of diazepam, plays a role in the pharmacokinetics of benzodiazepines and their therapeutic effects in clinical settings .

- Illicit Drug Analysis : In forensic science, the detection of this compound in seized samples has raised concerns regarding its potential misuse as a psychoactive substance. A case study documented its presence in illicit etizolam tablets, indicating its relevance in drug enforcement and public health .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylamino-5-chlorophenylcyclohexylmethanone, and how can steric hindrance be addressed?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can predict feasible routes by prioritizing one-step reactions with minimal steric clashes. For example, cyclization of a pre-functionalized cyclohexanone intermediate with a 5-chloro-2-methylaminophenyl moiety may reduce steric hindrance. Solvent selection (e.g., methanol or isopropyl ether) should align with solubility profiles to improve yield .

- Key Considerations : Validate intermediates via GC-MS or NMR to confirm regioselectivity and avoid byproducts from competing pathways.

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation?

- Methodological Answer :

- Purity : Fast GC with surrogate standards (e.g., phenol-d6 or 2-chlorophenol-d4) enhances throughput while maintaining accuracy .

- Structure : X-ray crystallography provides definitive stereochemical data (e.g., dihedral angles like C7–C8–C9–C14 ≈ -100.6° observed in analogs) . Pair with NMR to confirm carbonyl resonance shifts (e.g., cyclohexylmethanone signals near 210 ppm) .

Q. What stability considerations are critical for laboratory handling of this compound?

- Methodological Answer :

- Storage : Use inert atmospheres (argon) and amber vials to prevent photodegradation. Avoid polar aprotic solvents (e.g., DMF) if the compound shows sensitivity to nucleophilic attack.

- Solubility : Pre-screen solvents like methyl ethyl ketone or isopropanol using Hansen solubility parameters to optimize stability during experiments .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Apply iterative validation:

Cross-reference NMR coupling constants (e.g., ) with X-ray torsion angles (e.g., C2–C3–C4–C5 = 0.7°) to identify conformational flexibility .

Use DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers and compare with experimental data .

- Example : If NMR suggests axial-equatorial isomerism but crystallography shows a single conformation, dynamic NMR at variable temperatures can probe exchange rates .

Q. What in vitro assay designs are suitable for evaluating cytotoxicity, and how do structural analogs inform this?

- Methodological Answer :

- Design : Use Mannich base derivatives (e.g., 2-alkylaminomethyl-5-diarylmethylenecyclopentanone hydrochlorides) as structural templates. These analogs undergo 1,2-elimination to release bioactive methylene groups, enhancing cytotoxicity screening relevance .

- Protocol :

- Test against human cancer cell lines (e.g., HeLa or MCF-7) with MTT assays.

- Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers .

Q. Which computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Fukui Indices : Calculate electrophilicity () at the carbonyl carbon to identify susceptibility to nucleophilic attack.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions (e.g., methanol vs. cyclohexane) and their impact on transition states .

- Case Study : Analogous brominated methanones show dominance at the cyclohexyl carbon when steric bulk is minimized .

Data Integration Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.